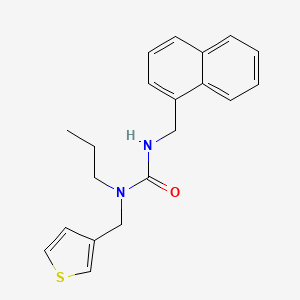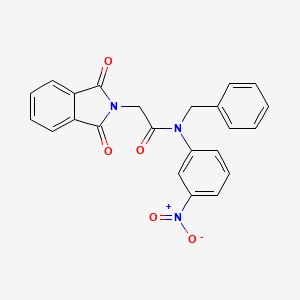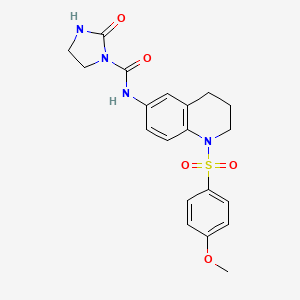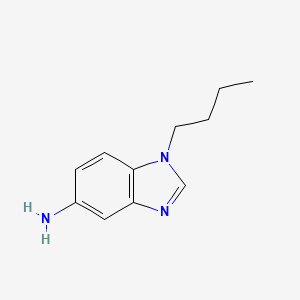
1-butyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-1H-benzimidazol-5-amine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties Benzimidazole derivatives have demonstrated significant antioxidant properties, particularly in the context of lipid peroxidation in the rat liver. For instance, certain synthesized benzimidazole derivatives, such as 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles and others, have been shown to inhibit lipid peroxidation more effectively than butylated hydroxytoluene (BHT), indicating their potential as antioxidants (C. Kuş et al., 2004).
Catalysis in Organic Synthesis The compound has found use in catalysis, particularly in the transfer hydrogenation reaction of ketones. A study describes the synthesis of α-amino-benzimidazole derivatives and their application as catalysts in transfer hydrogenation, utilizing iso-PrOH as a hydrogen donor. This work highlights the compound's role in enhancing the catalytic efficiency of ruthenium(II) complexes (Kai Duan et al., 2012).
Molecular Structure and Nonlinear Optical Properties Research into benzimidazole-tethered oxazepine heterocyclic hybrids, derived from an N-alkylated benzimidazole precursor, has provided insights into their molecular structure, charge distributions, and potential as candidates for nonlinear optical (NLO) applications. Computational studies, including density functional theory (DFT) and various topological methods, have been utilized to analyze these properties (A. Almansour et al., 2016).
Antimicrobial and Cytotoxic Activity Novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds, through various synthetic pathways, have shown promising results against bacterial strains and in cytotoxicity assays, suggesting their potential in developing new therapeutic agents (M. Noolvi et al., 2014).
Synthesis and Application in Metal Complexes The synthesis and application of benzimidazole derivatives in forming metal complexes with palladium(II) and platinum(II) have been studied. These complexes have been analyzed for their molecular structures, vibrational frequencies, and cytotoxicity, demonstrating the versatility of benzimidazole derivatives in coordination chemistry and potential applications in cancer therapy (N. T. A. Ghani & A. Mansour, 2011).
Comprehensive Study and Theoretical Insights A comprehensive study on N-Butyl-1H-benzimidazole explored both experimental and theoretical aspects, including DFT calculations, AIM, RDG, ELF, LOL topological methods, and spectroscopic investigations. This study provided deep insights into the compound's molecular parameters, electron distribution, and spectroscopic characteristics, showcasing its potential in various scientific applications (A. Kazachenko et al., 2022).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, are known to have a broad range of chemical and biological properties . They have been developed into many compounds with diverse therapeutic applications, including the alleviation of aging-related diseases .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit TRPC4 and TRPC5 channels .
Biochemical Pathways
It has been suggested that benzimidazole derivatives might inhibit mitochondrial respiration, activate mitochondrial unfolded protein response and ampk, recruit sir-21 and SKN-1, and finally, through the transcription factor DAF-16, delay the aging process of Caenorhabditis elegans .
Pharmacokinetics
Benzimidazoles, in general, are known for their broad range of chemical and biological properties, which suggests they may have diverse pharmacokinetic profiles .
Result of Action
It has been suggested that benzimidazole derivatives can extend the lifespan of caenorhabditis elegans in a daf-16/foxo-dependent way .
Action Environment
Benzimidazole derivatives have been mentioned as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Biochemical Analysis
Biochemical Properties
They have been found to inhibit various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects .
Molecular Mechanism
Benzimidazoles are known to interact with biopolymers of the living system due to their structural resemblance to naturally occurring nucleotides .
Properties
IUPAC Name |
1-butylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLIYHTXCMFVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
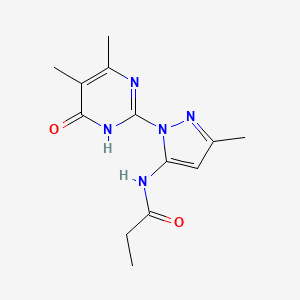
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2477258.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2477259.png)
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)

![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)
![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)
![Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2477274.png)
